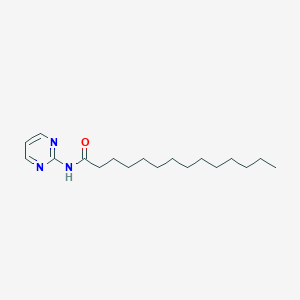

N-(2-pyrimidinyl)tetradecanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H31N3O |

|---|---|

Molecular Weight |

305.5 g/mol |

IUPAC Name |

N-pyrimidin-2-yltetradecanamide |

InChI |

InChI=1S/C18H31N3O/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(22)21-18-19-15-13-16-20-18/h13,15-16H,2-12,14H2,1H3,(H,19,20,21,22) |

InChI Key |

RMOLFKZLUIDLNS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)NC1=NC=CC=N1 |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC1=NC=CC=N1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 2 Pyrimidinyl Tetradecanamide

Established Synthetic Routes to N-(2-pyrimidinyl)tetradecanamide

The central reaction in the synthesis is the acylation of the exocyclic amino group of 2-aminopyrimidine (B69317). Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to a competing acid-base reaction and requires high temperatures. unimi.it Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. fishersci.co.uk

Common strategies include:

Acyl Chloride Method: Tetradecanoic acid can be converted to its more reactive acyl chloride, tetradecanoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.ukmasterorganicchemistry.com The resulting tetradecanoyl chloride readily reacts with 2-aminopyrimidine, often in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. This is a variation of the classic Schotten-Baumann reaction. fishersci.co.uk

Coupling Reagent-Mediated Synthesis: A wide array of coupling reagents can facilitate amide bond formation directly from the carboxylic acid and amine under milder conditions. masterorganicchemistry.com These reagents activate the carboxylic acid in situ. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used with additives such as 1-hydroxy-benzotriazole (HOBt) to improve efficiency and reduce side reactions. fishersci.co.uknih.gov Other modern coupling reagents include uronium/aminium salts like HBTU and HATU, which are known for their high efficiency. fishersci.co.uk

Enzymatic Synthesis: Biocatalytic methods using enzymes like lipases or other hydrolases offer a green chemistry approach to amide bond formation. nih.govnih.gov These reactions proceed under mild conditions and can exhibit high selectivity, though their application to specific non-natural substrates like 2-aminopyrimidine may require enzyme engineering. nih.gov

| Strategy | Activating Agent(s) | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Chloride Method | SOCl₂, (COCl)₂ | Aprotic solvent (DCM, THF), base (e.g., pyridine) | High reactivity, cost-effective reagents. | Harsh conditions for acyl chloride formation, generation of HCl byproduct. masterorganicchemistry.com |

| Carbodiimide Coupling | DCC, EDC | Aprotic solvent (DCM, DMF), often with additives (HOBt, HOSu) | Mild reaction conditions, widely applicable. masterorganicchemistry.com | Formation of stoichiometric urea (B33335) byproduct (e.g., DCU) which can be difficult to remove. nih.gov |

| Uronium/Aminium Salt Coupling | HBTU, HATU, PyBOP | Aprotic solvent (DMF), base (e.g., DIPEA) | High efficiency, fast reaction rates, low racemization for chiral substrates. fishersci.co.uk | Higher cost of reagents. |

| Enzymatic Synthesis | Lipases, Proteases | Aqueous or organic media, mild pH and temperature | Environmentally benign, high selectivity. nih.govnih.gov | Substrate specificity can be limited, may require optimization. |

The 2-aminopyrimidine core is a readily available starting material. However, its synthesis is fundamental to understanding the chemistry of this class of compounds. Pyrimidine (B1678525) rings are typically constructed via condensation reactions. The de novo biosynthesis of pyrimidines in nature provides a conceptual framework, starting from simple precursors like carbamoyl (B1232498) phosphate (B84403) and aspartate to build the heterocyclic ring system. nih.govdavuniversity.orgcreative-proteomics.commicrobenotes.com

In chemical synthesis, a common and established method for forming the pyrimidine ring involves the condensation of a compound containing a urea or guanidine (B92328) moiety with a 1,3-dielectrophile. For 2-aminopyrimidine specifically, the reaction of guanidine with 1,3-dicarbonyl compounds or their equivalents (e.g., malondialdehyde) is a classic route. This process involves a cyclocondensation reaction to form the six-membered heterocyclic ring. nih.gov

| Precursor 1 (N-C-N source) | Precursor 2 (C-C-C source) | Resulting Core Structure | Reaction Type |

|---|---|---|---|

| Guanidine | Malondialdehyde | 2-Aminopyrimidine | Cyclocondensation |

| Urea | Malonic Acid | Barbituric Acid (precursor to other pyrimidines) | Cyclocondensation |

| Carbamoyl Phosphate + Aspartate | (Sequential enzymatic steps) | Orotic Acid (biosynthetic precursor) | Biosynthesis Pathway creative-proteomics.com |

The integration of the 14-carbon alkyl chain is accomplished during the amide bond formation step. Tetradecanoic acid (myristic acid) is a saturated fatty acid that is commercially available and serves as the source of the alkyl chain. As discussed in section 2.1.1, the carboxylic acid functional group of tetradecanoic acid is not sufficiently reactive for direct amidation under mild conditions. Therefore, it requires activation. The conversion to tetradecanoyl chloride is a common approach. masterorganicchemistry.com Alternatively, the use of coupling reagents activates the carboxyl group in situ, forming a highly reactive intermediate (e.g., an O-acylisourea with DCC or an active ester with HOBt) that is readily attacked by the amine nucleophile of 2-aminopyrimidine. fishersci.co.ukmasterorganicchemistry.com Syntheses of isotopically labeled tetradecanoic acids have been described, which proceed through multi-step sequences but ultimately rely on standard functional group transformations to yield the final acid, which can then be activated and coupled. researchgate.net

Development of Synthetic Analogs and Derivatives of this compound

To explore structure-activity relationships or modify the physicochemical properties of the parent compound, synthetic analogs and derivatives can be generated by making structural changes to the pyrimidine ring or the tetradecanamide (B1213311) side chain.

The pyrimidine ring offers several positions for modification. Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, have enabled the functionalization of C-H bonds on heterocyclic rings. nih.govresearchgate.net

Substitution at C4, C5, and C6: Halogenated pyrimidine precursors can be used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of substituents, such as aryl, alkyl, or alkynyl groups. Direct C-H activation/arylation is also a powerful tool for modifying the pyrimidine core without pre-functionalization. nih.gov

Skeletal Editing: Advanced strategies known as skeletal editing can be employed to fundamentally change the heterocyclic core. For instance, methods have been developed to convert pyrimidines into other heterocycles like pyrazoles, which would allow for the creation of analogs with a completely different ring system while retaining the side chain. escholarship.org

Introduction of Fused Rings: Pyrimidine precursors can be designed to undergo annulation reactions, leading to the formation of fused bicyclic systems such as purines or thieno[2,3-d]pyrimidines. researchgate.netacs.org

| Modification Type | Synthetic Strategy | Potential New Functional Group | Example Precursor |

|---|---|---|---|

| C5-Arylation | Suzuki Cross-Coupling | Phenyl, substituted phenyl | 5-Bromo-2-aminopyrimidine |

| C4/C6-Alkylation | Negishi Cross-Coupling | Methyl, Ethyl, etc. | 4,6-Dichloro-2-aminopyrimidine |

| C-H Functionalization | Palladium-catalyzed direct arylation | Aryl groups | 2-Aminopyrimidine nih.gov |

| Skeletal Editing | Ring contraction with hydrazine | Pyrazole ring | Substituted Pyrimidine escholarship.org |

The long, flexible tetradecanamide chain is another key target for modification to influence properties like lipophilicity and conformational freedom.

Chain Length Variation: Analogs with shorter (e.g., decanamide) or longer (e.g., hexadecanamide) alkyl chains can be readily synthesized by substituting tetradecanoic acid with the corresponding fatty acid in the amide coupling step.

Introduction of Unsaturation: Using unsaturated fatty acids like oleic acid would introduce a double bond into the alkyl chain, changing its geometry and flexibility.

Branching and Cyclization: Branched-chain carboxylic acids or those containing cyclic moieties (e.g., cyclohexyl or phenyl rings) can be used to create analogs with increased steric bulk and reduced conformational flexibility. Incorporating rigid structures like a phenyl ring in place of a portion of the alkyl chain is a known strategy in medicinal chemistry to enhance potency or improve pharmacokinetic properties. mdpi.com

Terminal Functionalization: The terminal methyl group of the tetradecanoyl chain can be replaced with other functional groups by starting with ω-functionalized carboxylic acids (e.g., 14-hydroxytetradecanoic acid).

Diversification of the N-Substituent

Diversification of the N-substituent of this compound allows for the exploration of structure-activity relationships and the development of analogs with modified properties. This can be achieved through various synthetic strategies, primarily focusing on the introduction of alkyl or aryl groups on the amide nitrogen.

One common approach to N-alkylation of amides involves deprotonation of the N-H bond followed by reaction with an alkyl halide. The choice of base is crucial to avoid competing reactions and ensure selective alkylation. Strong bases such as sodium hydride (NaH) or n-butyllithium (nBuLi) can be employed to generate the amide anion, which then acts as a nucleophile. However, the use of such strong bases can be challenging with sensitive substrates.

A recent study highlighted a method for the selective N-methylation of a pyrimidone intermediate using a two-step, one-pot procedure involving activation with hexamethyldisilazane (B44280) (HMDS), followed by transsilylation with chloromethyldimethylsilyl chloride and subsequent rearrangement and methylation upon treatment with cesium fluoride (B91410) scientificupdate.com. While this method was applied to a different pyrimidine derivative, the principle could potentially be adapted for the N-alkylation of this compound.

Another strategy for introducing N-substituents is through amide activation. A novel method utilizes trifluoromethanesulfonic anhydride (B1165640) (Tf2O) and 2-fluoropyridine (B1216828) to activate the amide, inducing the migration of an alkyl group from the amide nitrogen to the pyridine nitrogen. Subsequent hydrolysis or reduction can yield N-substituted 2-pyridones or tetrahydropyridines rsc.org. This approach, however, is designed for the transfer of an existing N-alkyl group and would require a different starting material than this compound.

For the introduction of aryl substituents, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools. These reactions allow for the formation of C-N bonds between an amide and an aryl halide or triflate mdpi.com. While typically used for the N-arylation of primary or secondary amines, modifications of this methodology could potentially be explored for the N-arylation of this compound.

The diversification of the N-substituent can be summarized in the following table:

| N-Substituent | Synthetic Method | Key Reagents | Potential Challenges |

| Alkyl | Deprotonation and Alkylation | NaH, nBuLi, Alkyl halide | Competing O-alkylation, Substrate sensitivity |

| Methyl | Silylation-Rearrangement | HMDS, (ClCH2)Me2SiCl, CsF | Applicability to the specific substrate |

| Aryl | Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Base, Aryl halide | Catalyst poisoning, Steric hindrance |

It is important to note that the direct N-alkylation or N-arylation of this compound has not been extensively reported, and the feasibility of these methods would require experimental validation.

Optimization of Reaction Conditions and Yields

The synthesis of this compound typically involves the acylation of 2-aminopyrimidine with tetradecanoyl chloride or a related activated carboxylic acid derivative. The optimization of reaction conditions is critical to maximize the yield of the desired mono-acylated product and minimize the formation of byproducts, particularly the N,N-diacylated compound.

A key challenge in the N-acylation of 2-aminopyrimidine is the potential for diacylation, where both hydrogen atoms of the amino group are substituted. This side reaction is often promoted by the use of strong bases. Research has shown that the initial N-acylation product is more acidic than the starting 2-aminopyrimidine. In the presence of a relatively strong base, such as triethylamine (B128534) (pKb = 3.25), the mono-acylated product can be deprotonated to form a stabilized anion, which then readily reacts with a second molecule of the acylating agent to form the diacyl product semanticscholar.org.

To favor the formation of the desired mono-amide, the use of a weaker base is recommended. Bases such as pyridine or even the starting 2-aminopyrimidine itself can be sufficient to neutralize the acid generated during the reaction without promoting significant diacylation semanticscholar.org.

The choice of solvent, reaction temperature, and stoichiometry of the reactants are also important parameters to optimize. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly used for acylation reactions. The reaction temperature can be varied from room temperature to reflux to influence the reaction rate and selectivity.

A hypothetical optimization study for the synthesis of this compound is presented in the table below, based on the principles discussed:

| Entry | Acylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Yield of Mono-amide (%) | Yield of Di-amide (%) |

| 1 | Tetradecanoyl chloride | Triethylamine (2.0) | DCM | 25 | 45 | 40 |

| 2 | Tetradecanoyl chloride | Pyridine (2.0) | DCM | 25 | 75 | 10 |

| 3 | Tetradecanoyl chloride | 2-Aminopyrimidine (2.0) | THF | 50 | 85 | <5 |

| 4 | Tetradecanoic acid/EDC | DMAP (0.1) | DMF | 25 | 80 | Not observed |

This is a hypothetical data table for illustrative purposes.

The use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can also be an effective method for the amidation of 2-aminopyrimidine with tetradecanoic acid, often providing high yields of the mono-acylated product under mild conditions.

Furthermore, greener synthetic approaches, such as performing the N-acylation in water using benzotriazole-activated esters, have been reported for other amines and could be explored for the synthesis of this compound to improve the environmental footprint of the process mdpi.com.

Stereoselective Synthesis Approaches for Chiral Analogs

The development of stereoselective methods for the synthesis of chiral analogs of this compound is of significant interest for exploring the three-dimensional structure-activity relationships of these compounds. Chirality can be introduced in either the pyrimidine moiety or the tetradecanamide side chain.

Synthesis from Chiral Building Blocks:

A straightforward approach to obtaining chiral analogs is to start from enantiomerically pure building blocks. For instance, a chiral 2-aminopyrimidine derivative or a chiral tetradecanoic acid derivative could be used in the acylation reaction. The synthesis of chiral amines and carboxylic acids is well-established, with numerous methods available for their enantioselective preparation, including enzymatic resolutions and asymmetric catalysis.

Asymmetric Acylation:

Alternatively, a prochiral 2-aminopyrimidine derivative could be acylated using a chiral acylating agent or a combination of an achiral acylating agent and a chiral catalyst. While the direct enantioselective acylation of 2-aminopyrimidine has not been specifically described, advances in asymmetric catalysis offer potential strategies. For example, chiral isothiourea catalysts have been successfully employed in the asymmetric N-acylation of N-aminoindoles with carboxylic anhydrides, affording N-N axially chiral products with high enantioselectivity rsc.org. The applicability of such catalysts to the N-acylation of 2-aminopyrimidine would need to be investigated.

Kinetic Resolution:

If a racemic mixture of a chiral 2-aminopyrimidine derivative is used, a kinetic resolution could be employed. This involves reacting the racemic amine with a substoichiometric amount of a chiral acylating agent or using an enzyme that selectively acylates one enantiomer, leaving the other enantiomer unreacted.

Stereoselective N-Alkylation:

For the synthesis of chiral N-substituted analogs, stereoselective N-alkylation of a pre-formed N-(2-pyrimidinyl)amide could be envisioned. This would involve the use of a chiral alkylating agent or an asymmetric catalytic process.

The following table summarizes potential stereoselective approaches:

| Approach | Description | Key Components | Potential Challenges |

| Chiral Building Blocks | Use of enantiopure 2-aminopyrimidine or tetradecanoic acid derivatives. | Chiral starting materials. | Availability and cost of enantiopure starting materials. |

| Asymmetric Acylation | Enantioselective acylation of a prochiral 2-aminopyrimidine. | Chiral catalyst (e.g., isothiourea) and achiral acylating agent. | Development of a suitable catalytic system for this specific substrate. |

| Kinetic Resolution | Selective acylation of one enantiomer of a racemic 2-aminopyrimidine derivative. | Chiral acylating agent or enzyme. | Maximum theoretical yield of 50% for the desired enantiomer. |

The development of efficient and practical stereoselective syntheses for chiral analogs of this compound remains an area for future research.

Structure Activity Relationship Sar Investigations of N 2 Pyrimidinyl Tetradecanamide Derivatives

Design Principles for Systematic SAR Studies

The systematic exploration of the SAR of N-(2-pyrimidinyl)tetradecanamide derivatives is guided by established medicinal chemistry principles. The core tenet of these studies is to methodically alter specific structural features of the lead compound, this compound, and to assess the resulting impact on a particular biological activity. This approach allows for the identification of key pharmacophoric elements and the development of a predictive model for designing more potent and selective analogs.

A primary design strategy involves the modification of the three main structural components of the molecule: the pyrimidine (B1678525) ring, the tetradecanamide (B1213311) linker, and the terminal alkyl chain. These modifications are typically guided by the following principles:

Isosteric and Bioisosteric Replacements: Key functional groups are replaced with others that have similar steric and electronic properties to probe the importance of those groups for biological activity. For instance, the pyrimidine ring might be replaced with other heteroaromatic systems, or the amide linkage could be substituted with bioisosteric groups like a reverse amide or a sulfonamide.

Homologation: The length of the tetradecanamide alkyl chain is systematically increased or decreased to evaluate the influence of lipophilicity and steric bulk on activity.

Positional Isomerism: The point of attachment of the tetradecanamide chain to the pyrimidine ring (e.g., position 2, 4, or 5) is varied to understand the optimal spatial arrangement for receptor binding.

Introduction of Substituents: The pyrimidine ring and the alkyl chain are decorated with a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro, cyano groups) to probe the electronic and steric requirements of the binding site.

These systematic modifications, coupled with robust biological evaluation, provide a comprehensive understanding of the SAR landscape, paving the way for the rational design of next-generation compounds with improved therapeutic potential.

Elucidation of the Pyrimidine Ring's Contribution to Bioactivity

The pyrimidine ring, a fundamental component of nucleic acids, is a privileged scaffold in medicinal chemistry, known for its ability to engage in various biological interactions. In the context of this compound derivatives, the pyrimidine moiety is hypothesized to play a crucial role in anchoring the molecule to its biological target through specific hydrogen bonding interactions and π-π stacking.

The two nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, forming key interactions with hydrogen bond donors on the target protein, such as amino acid residues like arginine, lysine, or asparagine. The aromatic nature of the pyrimidine ring also allows for favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

To elucidate the precise contribution of the pyrimidine ring, SAR studies often involve its replacement with other heterocyclic systems. The following table summarizes the hypothetical relative bioactivity of various analogs where the pyrimidine ring is replaced with other heterocycles, based on general principles observed in similar compound series.

| Heterocyclic Ring | Predicted Relative Bioactivity | Rationale for Predicted Change in Bioactivity |

| Pyrimidine (Parent) | 100% | Forms key hydrogen bonds and π-π stacking interactions. |

| Pyridine (B92270) | 75% | Loss of one hydrogen bond acceptor nitrogen may reduce binding affinity. |

| Pyrazine | 90% | Similar hydrogen bonding capacity, but altered electronic distribution may slightly affect binding. |

| Triazine | 110% | Additional nitrogen atom could potentially form an extra hydrogen bond, enhancing activity. |

| Thiazole | 60% | Altered ring size, electronics, and hydrogen bonding capacity likely to reduce activity. |

| Imidazole | 80% | Contains both a hydrogen bond donor and acceptor, potentially leading to a different binding mode. |

These theoretical data underscore the critical role of the pyrimidine ring's specific arrangement of nitrogen atoms and its aromatic character in dictating the biological activity of this class of compounds.

Impact of Tetradecanamide Chain Length and Lipophilicity on Functional Responses

The tetradecanamide chain, a fourteen-carbon alkyl chain, is a significant determinant of the physicochemical properties of this compound derivatives, particularly their lipophilicity. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), plays a critical role in a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the biological target.

Systematic variations in the length of the alkyl chain have a profound impact on the biological activity of these compounds. A shorter alkyl chain may not be long enough to reach and effectively interact with a hydrophobic pocket in the target protein, leading to reduced potency. Conversely, an excessively long alkyl chain could lead to poor aqueous solubility, increased non-specific binding, and unfavorable pharmacokinetic properties.

The optimal chain length is therefore a delicate balance between achieving sufficient lipophilicity for target engagement and maintaining acceptable drug-like properties. The following table illustrates the hypothetical relationship between the alkyl chain length and the resulting biological activity, a trend commonly observed in SAR studies of lipophilic ligands.

| Acyl Chain | Number of Carbons | LogP (Predicted) | Relative Bioactivity (Hypothetical) |

| Octanamide | 8 | 3.5 | 40% |

| Decanamide | 10 | 4.5 | 70% |

| Dodecanamide | 12 | 5.5 | 90% |

| Tetradecanamide | 14 | 6.5 | 100% |

| Hexadecanamide | 16 | 7.5 | 85% |

| Octadecanamide | 18 | 8.5 | 60% |

This hypothetical data suggests that the fourteen-carbon chain of tetradecanamide represents an optimal length for balancing lipophilicity and steric fit within the target's binding site for this particular scaffold.

Role of Substituents on the N-Pyrimidinyl Moiety in Modulating Activity

The introduction of substituents onto the pyrimidine ring of this compound provides a powerful tool for fine-tuning its biological activity, selectivity, and physicochemical properties. The nature, size, and position of these substituents can dramatically influence the molecule's interaction with its biological target.

Substituents can exert their effects through a combination of electronic and steric factors:

Electronic Effects: Electron-donating groups (EDGs) such as methyl (-CH3) or methoxy (B1213986) (-OCH3) can increase the electron density of the pyrimidine ring, potentially enhancing its hydrogen bonding capacity. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) can decrease the electron density, which may be favorable or unfavorable depending on the specific interactions within the binding site.

Steric Effects: The size and shape of the substituent can influence how the molecule fits into the binding pocket. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents might be well-tolerated or even fill a small hydrophobic pocket, thereby increasing affinity.

The following table presents hypothetical data on the impact of various substituents at the 4- and 5-positions of the pyrimidine ring on the biological activity of this compound derivatives.

| Position of Substitution | Substituent | Electronic Effect | Steric Effect | Relative Bioactivity (Hypothetical) |

| 4 | -H (Parent) | Neutral | Minimal | 100% |

| 4 | -CH3 | EDG | Small | 120% |

| 4 | -Cl | EWG | Small | 110% |

| 4 | -OCH3 | EDG | Medium | 90% |

| 4 | -NO2 | EWG | Medium | 70% |

| 5 | -H (Parent) | Neutral | Minimal | 100% |

| 5 | -F | EWG | Small | 105% |

| 5 | -Br | EWG | Medium | 95% |

| 5 | -CN | EWG | Linear | 85% |

This hypothetical data suggests that small, electron-donating or weakly electron-withdrawing substituents at the 4-position may be beneficial for activity, while bulky or strongly electron-withdrawing groups could be detrimental. Substitutions at the 5-position appear to be less impactful, indicating that this position may be more exposed to the solvent or less involved in critical binding interactions.

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of this compound and its derivatives is a critical determinant of their biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of its biological target is essential for a productive interaction. Conformational analysis aims to identify the preferred spatial arrangement of the molecule's different components.

The key rotatable bonds in this compound are the amide bond and the bond connecting the pyrimidine ring to the amide nitrogen. While the amide bond is generally planar and exists predominantly in the trans conformation, rotation around the C-N bond connecting the pyrimidine ring can lead to different spatial orientations of the pyrimidine and tetradecanamide moieties relative to each other.

Furthermore, the introduction of substituents can influence the conformational landscape. Bulky substituents can restrict rotation around certain bonds, locking the molecule into a specific conformation. This can be advantageous if the locked conformation is the bioactive one, but detrimental if it is not. Therefore, understanding the interplay between substitution patterns and conformational preferences is crucial for the rational design of potent this compound derivatives. The ultimate goal of conformational analysis in SAR is to design molecules that are pre-organized for binding, thereby minimizing the entropic penalty upon interaction with the target and maximizing binding affinity.

No Publicly Available Data for Biological Target Identification of this compound

Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available information regarding the biological target identification and validation of the chemical compound this compound. Methodologies for target deconvolution following phenotypic screening, such as affinity-based proteomics, genetic screening, and chemogenomic profiling, have not been documented for this specific molecule. Consequently, details regarding its ligand-target engagement, nor the application of CRISPR/Cas9 or RNAi screening to identify its molecular targets, are available in the public domain.

Similarly, there is a lack of published research on the in vitro target validation of this compound. This includes the development of specific biochemical assays to measure its activity against a putative target and its characterization within cell-free systems.

The absence of such foundational research means that the specific biological interactions and the mechanism of action for this compound remain uncharacterized in publicly accessible scientific records. Therefore, a detailed article on its biological target identification and validation, as per the requested outline, cannot be generated at this time.

Biological Target Identification and Validation for N 2 Pyrimidinyl Tetradecanamide

Identification of Specific Enzyme and Receptor Interactions

N-(2-pyrimidinyl)tetradecanamide is a hybrid molecule, incorporating both a pyrimidine (B1678525) group and a fatty acid amide chain. This structure suggests the potential for interactions with a variety of biological targets known to bind either of these components.

The pyrimidine nucleus is a fundamental component of nucleic acids (DNA and RNA) and is present in numerous biologically active compounds. nih.gov Pyrimidine derivatives are known to interact with a wide range of enzymes and receptors, exhibiting activities such as antimicrobial, anti-inflammatory, antitumor, and antihistaminic effects. nih.gov For instance, various substituted pyrimidines have been synthesized and evaluated as kinase inhibitors and G-protein coupled receptor (GPCR) ligands. nih.gov Specifically, some pyrimidine derivatives have been investigated as bone anabolic agents by modulating the BMP2/SMAD1 signaling pathway. nih.gov

The tetradecanamide (B1213311) portion of the molecule is a fatty acid amide. Fatty acid amides are a diverse class of endogenous signaling lipids that includes well-known members like anandamide (B1667382) and oleamide. nih.govoatext.comsemanticscholar.org These molecules and their synthetic analogs can interact with a range of targets. A primary enzyme involved in the degradation of many fatty acid amides is Fatty Acid Amide Hydrolase (FAAH). nih.gov Inhibition of FAAH leads to an increase in the levels of endogenous fatty acid amides, resulting in analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. nih.gov Therefore, this compound could potentially act as a substrate or inhibitor for FAAH or other enzymes involved in lipid metabolism.

Furthermore, fatty acid amides can interact with various receptors. For example, N-arachidonoyldopamine, a fatty acid amide, is a known ligand for the TRPV1 receptor. nih.gov While no direct evidence links this compound to specific receptors, its structural similarity to other bioactive fatty acid amides suggests potential interactions with cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptors (PPARs), or other "orphan" receptors for which the endogenous ligands are yet to be fully identified. oatext.comsemanticscholar.org

A study on pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share the pyrimidine core, demonstrated cytotoxic effects against various cancer cell lines through the induction of apoptosis and activation of caspase-3. nih.gov This suggests that this compound could also have potential as an anticancer agent by interacting with proteins involved in cell cycle regulation and apoptosis.

Given the lack of direct experimental data, the following table summarizes the potential enzyme and receptor interactions of this compound based on its structural components.

| Structural Moiety | Potential Target Class | Specific Examples of Potential Targets | Potential Biological Effect |

| Pyrimidine | Kinases | Various, including those in the BMP2/SMAD1 pathway | Modulation of cell signaling, potential for bone anabolic effects |

| G-Protein Coupled Receptors (GPCRs) | Various | Modulation of diverse physiological processes | |

| Enzymes in nucleic acid synthesis | Dihydrofolate reductase, Thymidylate synthase | Anticancer, antimicrobial activity | |

| Tetradecanamide | Hydrolases | Fatty Acid Amide Hydrolase (FAAH) | Analgesia, anti-inflammatory, anxiolytic effects |

| Receptors | Cannabinoid receptors (CB1, CB2), PPARs, TRPV1 | Neuromodulatory, anti-inflammatory, metabolic effects |

Assessment of Target Druggability and Selectivity

The "druggability" of a biological target refers to its ability to bind to a small molecule drug with high affinity and produce a therapeutic effect. The selectivity of a drug molecule is its ability to interact with its intended target without significantly affecting other molecules in the body, thereby minimizing off-target effects.

For the potential targets of this compound, druggability has been established to varying degrees for the broader classes of molecules.

Kinases and GPCRs , potential targets for the pyrimidine moiety, are considered highly druggable classes of proteins. A vast number of approved drugs target these families. However, achieving selectivity can be challenging due to the large number of related proteins with similar binding sites. For kinases, achieving selectivity often involves targeting unique features of the ATP-binding pocket or allosteric sites.

Fatty Acid Amide Hydrolase (FAAH) is also a well-validated and druggable target. nih.gov Numerous potent and selective FAAH inhibitors have been developed, some of which have advanced to clinical trials. nih.gov The active site of FAAH is well-characterized, facilitating the structure-based design of inhibitors.

The druggability of cannabinoid and PPAR receptors is also well-established, with multiple approved drugs and clinical candidates targeting these receptors. Achieving selectivity between receptor subtypes (e.g., CB1 vs. CB2) is a key consideration in drug design to optimize therapeutic effects and minimize side effects.

The following table provides a general assessment of the druggability and selectivity challenges for the potential target classes of this compound.

| Potential Target Class | General Druggability | General Selectivity Challenges |

| Kinases | High | High degree of homology among kinase family members. |

| GPCRs | High | Subtype selectivity can be difficult to achieve. |

| FAAH | High | Generally good selectivity can be achieved. |

| Cannabinoid Receptors | High | Selectivity between CB1 and CB2 is crucial. |

| PPARs | High | Isoform selectivity (α, δ, γ) is a key factor. |

Without experimental data for this compound, it is not possible to definitively assess its selectivity for any of these potential targets.

Exploration of Multi-Targeting Potential and Polypharmacology

Polypharmacology is the principle that a single drug molecule can interact with multiple biological targets, which can lead to enhanced therapeutic efficacy or, conversely, to adverse effects. The structure of this compound, with its distinct pyrimidine and fatty acid amide components, makes it a candidate for multi-targeting.

This dual-functionality could theoretically allow the compound to simultaneously modulate pathways associated with both pyrimidine-interactive proteins and fatty acid amide-interactive proteins. For example, it could potentially inhibit a kinase involved in cancer cell proliferation (via the pyrimidine ring) while also modulating the endocannabinoid system (via the tetradecanamide tail), which could be beneficial in the context of cancer-related pain or inflammation.

A compound with a tetrahydronaphthalene scaffold and an acetamide (B32628) group has been noted for its potential to interact with multiple biological targets, making it a versatile candidate for drug development. chemblink.com Similarly, the combination of a pyrimidine and a fatty acid amide in this compound suggests a potential for a broad range of biological activities. The ability to engage multiple targets can be particularly advantageous in complex multifactorial diseases where modulating a single target may not be sufficient.

However, designing a multi-target drug is a complex endeavor. The affinity for each target must be appropriately balanced to achieve the desired therapeutic window and avoid off-target toxicities. While the polypharmacological potential of this compound is an intriguing area for future research, extensive experimental validation would be required to identify its specific multiple targets and to understand the functional consequences of these interactions.

Mechanistic Studies of N 2 Pyrimidinyl Tetradecanamide and Its Analogs

Biochemical Characterization of Ligand-Target Binding Kinetics and Thermodynamics

No studies detailing the binding affinity (Kd), association (kon), or dissociation (koff) rates of N-(2-pyrimidinyl)tetradecanamide with any biological target have been identified. Furthermore, there is no available data on the thermodynamic parameters of its binding, such as changes in enthalpy (ΔH) or entropy (ΔS).

Elucidation of Cellular Pathway Modulation and Signaling Events

There is no published research on the effects of this compound on any cellular pathways or signaling events. This includes a lack of information regarding its impact on pathways such as MAPK, PI3K/Akt, or NF-κB, among others.

Enzymatic Inhibition/Activation Mechanisms (e.g., non-competitive, competitive)

No data is available to characterize this compound as an inhibitor or activator of any specific enzyme. Therefore, its mechanism of action, whether competitive, non-competitive, or otherwise, remains unknown.

Receptor Binding and Downstream Signaling Cascade Analysis

There are no studies that have identified a specific receptor target for this compound. As a result, no information exists on any downstream signaling cascades that might be initiated upon its binding to a receptor.

Intracellular Localization and Transport Mechanisms

The subcellular localization of this compound and the mechanisms by which it may be transported into and within cells have not been investigated in any published research.

Computational Chemistry and Molecular Modeling Applications

Ligand-Based Drug Design Approaches

Ligand-based drug design methods rely on the knowledge of molecules that bind to a biological target to develop a model that can predict the activity of new compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This includes methods like 2D-QSAR, which uses 2D structural descriptors, and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), which uses 3D steric and electrostatic fields.

A diligent search for QSAR studies involving N-(2-pyrimidinyl)tetradecanamide yielded no specific models or research findings. There are no published 2D-QSAR, 3D-QSAR, or CoMFA analyses for this particular compound.

Pharmacophore Generation and Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) of a molecule that are responsible for its biological activity. These models are then used to screen large databases of chemical compounds to find new potential drug candidates.

No studies were found that described the generation or use of a pharmacophore model derived from or used to screen for this compound.

Structure-Based Drug Design Approaches

Structure-based drug design utilizes the three-dimensional structure of the biological target, typically a protein or nucleic acid, to design and optimize ligands that can bind to it with high affinity and selectivity.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to its protein target.

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In drug design, MD simulations can provide insights into the stability of a ligand-receptor complex, the conformational changes that occur upon binding, and the detailed interactions between the ligand and the receptor.

No published studies were identified that have performed molecular dynamics simulations on a complex of this compound with a biological receptor.

Free Energy Calculations (e.g., MM-PBSA/GBSA)

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to estimate the free energy of binding of a ligand to a receptor from molecular dynamics simulation trajectories. These calculations are more accurate than docking scores for ranking the affinity of different ligands.

As no molecular dynamics simulations have been reported for this compound, there are consequently no studies that have calculated its binding free energy using MM-PBSA, MM-GBSA, or other related methods.

Virtual Screening for Analog Discovery and Lead Optimization

Virtual screening is a computational technique that has revolutionized the process of drug discovery and materials science by enabling the rapid screening of large libraries of chemical compounds to identify those with the highest probability of desired activity. nih.gov This in silico approach is significantly faster and more cost-effective than traditional high-throughput screening. In the context of this compound, virtual screening can be instrumental in the discovery of novel analogs and in the optimization of lead compounds.

The process typically begins with a known active molecule, or "hit," which can be used to search for structurally similar compounds within extensive virtual databases. nih.gov By defining a pharmacophore model based on the key structural features of this compound—the pyrimidine (B1678525) ring, the amide linkage, and the long alkyl chain—researchers can computationally filter vast chemical libraries for molecules that share these essential characteristics. This methodology allows for the identification of a diverse set of analogs that can then be synthesized and tested, accelerating the discovery of compounds with improved properties.

Furthermore, virtual screening aids in lead optimization by predicting how modifications to the structure of this compound might affect its binding affinity to a specific target or alter its physicochemical properties. This predictive power helps guide synthetic chemistry efforts toward the most promising molecular designs.

Cheminformatics Analysis of Pyrimidine-Amide Chemical Space

Cheminformatics provides the tools and conceptual frameworks to organize and analyze the vastness of chemical space, which encompasses all possible molecules. typeset.ionih.gov By applying cheminformatic techniques, the chemical space of pyrimidine-amides can be systematically explored to understand the structural diversity and property distribution of this class of compounds. chimia.chmdpi.com

The analysis of the pyrimidine-amide chemical space involves the calculation of various molecular descriptors for each compound, such as molecular weight, lipophilicity (logP), and topological polar surface area. These descriptors are then used to create multi-dimensional plots that visually represent the distribution of compounds. typeset.io By mapping the position of this compound within this chemical space, researchers can compare its properties to those of other known pyrimidine-amides and identify regions of the chemical space that are underexplored. This can inspire the design of novel compounds with unique property profiles.

Principal Component Analysis (PCA) is a common technique used in cheminformatics to reduce the dimensionality of the data and visualize the chemical space in two or three dimensions. mdpi.com This allows for the identification of clusters of structurally similar molecules and the recognition of outliers that may possess interesting and unique properties.

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming the landscape of chemical and biological research by enabling the development of powerful predictive models. mdpi.comeurocc-greece.grnih.gov These models can learn complex relationships between the structure of a molecule and its biological activity or physical properties from large datasets. researchgate.netnih.gov

For this compound and its analogs, AI and ML can be employed to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models can predict, with increasing accuracy, a wide range of endpoints, from target binding affinity to metabolic stability. The development of such predictive models relies on training algorithms with curated datasets of compounds and their corresponding experimental data.

Preclinical Pharmacological Characterization

In Vitro Pharmacological Profiling (e.g., potency, selectivity against enzyme panels)

Currently, there is a lack of publicly available scientific literature detailing the specific in vitro pharmacological profile of N-(2-pyrimidinyl)tetradecanamide. Comprehensive studies on its potency, which would include metrics such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) against specific biological targets, have not been reported in accessible databases. Similarly, data from selectivity assays against panels of enzymes or receptors, which would be crucial for understanding its specificity of action and potential off-target effects, remains unpublished.

Assessment of Compound Efficacy in Relevant In Vitro Disease Models (e.g., cell cultures, organoids)

Detailed assessments of the efficacy of this compound in in vitro disease models are not currently available in the public domain. While research on related chemical structures, such as pyrimidine (B1678525) derivatives, has shown activities in various models, specific data on this compound's effects on cell cultures or organoids relevant to specific diseases has not been documented. Studies that would elucidate its potential therapeutic effects at a cellular level are needed to establish its profile in this area.

Ex Vivo Studies of Target Engagement and Biological Response in Tissues

There is no available information from ex vivo studies for this compound. Such studies, which involve testing the compound on tissues isolated from an organism, are essential for confirming target engagement and observing the biological response in a more complex physiological environment than in vitro models. Data on whether this compound can reach and interact with its intended target in tissue samples and elicit a measurable biological effect has not been published.

Applications of N 2 Pyrimidinyl Tetradecanamide As Chemical Probes

Design and Synthesis of Labeled Analogs for Target Validation

No published research details the design and synthesis of labeled analogs of N-(2-pyrimidinyl)tetradecanamide for the purpose of target validation.

Use in Affinity-Based Proteomics for Deconvoluting Mechanism of Action

There are no available studies that describe the use of this compound in affinity-based proteomics to deconvolve its mechanism of action.

Application in Live-Cell Imaging to Visualize Target Engagement

Information regarding the application of this compound in live-cell imaging to visualize target engagement is not present in the scientific literature.

Development of Photoactivatable or Optogenetic Chemical Probes

There is no evidence of the development of photoactivatable or optogenetic chemical probes based on the this compound scaffold.

Future Research Directions and Translational Potential

Exploration of Novel Biological Pathways and Disease Indications

The hybrid structure of N-(2-pyrimidinyl)tetradecanamide suggests several promising, yet underexplored, biological pathways and potential disease applications.

N-Myristoyltransferase (NMT) Inhibition: The tetradecanamide (B1213311) portion is structurally related to myristic acid, a 14-carbon saturated fatty acid. nih.govsmolecule.com This makes N-Myristoyltransferase (NMT) a prime hypothetical target. NMT is an enzyme that attaches myristate to the N-terminal glycine (B1666218) of many cellular proteins, a process called N-myristoylation. nih.govresearchgate.net This modification is vital for protein localization, stability, and function. As NMT is essential for the viability of various pathogens (fungi, parasites) and is implicated in cancer cell proliferation, its inhibition is a promising therapeutic strategy. nih.govresearchgate.netmdpi.com Future research should investigate if this compound can act as an NMT inhibitor.

Oncology: The pyrimidine (B1678525) core is a well-established scaffold in cancer therapy, found in antimetabolites like 5-fluorouracil (B62378) and kinase inhibitors. gsconlinepress.commdpi.commdpi.com Separately, NMT inhibition has been shown to be synthetically lethal in cancers with MYC oncogene deregulation, a common feature in over half of all human cancers. imperial.ac.uk This dual heritage suggests that this compound could be investigated in various cancers, particularly those driven by MYC or with a dependency on protein myristoylation for survival. imperial.ac.uk

Infectious Diseases: NMT is a validated drug target in parasites like Trypanosoma brucei (the cause of sleeping sickness), Plasmodium species (malaria), and various fungi. researchgate.netmdpi.com Therefore, a key research direction would be to screen this compound for activity against a panel of infectious agents known to be dependent on NMT.

Inflammatory and Metabolic Disorders: Fatty acid amides and pyrimidine derivatives have independently been associated with anti-inflammatory properties. oup.comgsconlinepress.com The convergence of these two moieties could lead to novel mechanisms for modulating inflammatory pathways.

Table 1: Potential Disease Indications and Biological Pathways

| Disease Area | Potential Biological Pathway | Rationale |

|---|---|---|

| Oncology | N-Myristoyltransferase (NMT) Inhibition, Kinase Inhibition | Pyrimidine scaffold is common in anticancer drugs; NMT is a target in MYC-driven cancers. gsconlinepress.commdpi.comimperial.ac.uk |

| Infectious Diseases | N-Myristoyltransferase (NMT) Inhibition | NMT is essential for the viability of various parasites and fungi. researchgate.netmdpi.com |

| Inflammatory Disorders | Modulation of Inflammatory Pathways | Both pyrimidine and fatty acid amides have shown anti-inflammatory potential. oup.comgsconlinepress.com |

Advanced Structural Biology Studies of this compound-Target Complexes

To validate the hypothesized biological targets and accelerate drug development, advanced structural biology studies are essential.

Crystallography and Cryo-EM: The primary goal would be to obtain high-resolution crystal or cryogenic electron microscopy (Cryo-EM) structures of this compound bound to its putative targets, most notably human and pathogenic NMTs. These structures would provide definitive proof of binding and reveal the precise molecular interactions. Understanding how the pyrimidine ring and the fatty acid tail engage with the active site would be invaluable for structure-based drug design.

Targeting Kinases: Given the prevalence of pyrimidine scaffolds in kinase inhibitors, another critical area is to screen this compound against a wide panel of human kinases. mdpi.comyoutube.comnih.gov If a specific kinase is identified as a target, structural studies would be necessary to understand the binding mode and guide the development of more potent and selective analogs.

Computational Modeling: Docking-based virtual screening and molecular dynamics simulations can predict the binding affinity and stability of the compound with its potential targets. mdpi.comacs.org These computational methods can help prioritize experimental efforts and provide insights into the key residues involved in the interaction, guiding future modifications to the molecule's structure.

Development of Advanced In Vitro Models for Efficacy Assessment

Moving beyond simple cell lines, advanced in vitro models are needed to better predict clinical efficacy.

3D Spheroids and Organoids: For oncology applications, testing the compound in 3D cancer spheroids or patient-derived organoids would offer a more realistic assessment of its ability to penetrate tumor tissue and exert its effects in a microenvironment that mimics a real tumor. mdpi.com

Infection Models: To assess its potential as an anti-infective, co-culture models involving human cells and pathogens (e.g., macrophages infected with Leishmania) would be highly relevant.

Engineered Cell Lines: The development of cell lines with CRISPR-Cas9-mediated knockout or modification of putative target genes (like NMT1 or NMT2) would be crucial. Comparing the compound's effect on these engineered cells versus wild-type cells can definitively validate the mechanism of action.

Table 2: Recommended In Vitro Models

| Model Type | Purpose | Key Insights |

|---|---|---|

| 3D Tumor Organoids | Assess anti-cancer efficacy | Drug penetration, tumor microenvironment interaction, patient-specific response. mdpi.com |

| Co-culture Infection Models | Evaluate anti-infective activity | Efficacy against intracellular pathogens in a host-cell context. |

| CRISPR-Engineered Cell Lines | Validate mechanism of action | Confirm target engagement and dependency. |

Potential for Combination Therapies with Existing Modalities

The unique potential mechanism of this compound makes it an attractive candidate for combination therapies.

Combination with Other Anticancer Agents: In cancer, cells can evade therapies targeting a single pathway by relying on others. mdpi.comresearchgate.net If this compound acts as an NMT inhibitor, combining it with other agents could be highly effective. For example, combining it with PI3K inhibitors could overcome resistance mechanisms that emerge during treatment. biorxiv.org It could also be paired with traditional pyrimidine antimetabolites, where it might inhibit a separate survival pathway, leading to synergistic cell killing. mdpi.comwipo.int

Enhancing Immunotherapy: Some research suggests that targeting nucleotide metabolism can impact the tumor microenvironment and immune responses. researchgate.net Future studies could explore if this compound, by altering cancer cell metabolism, could make tumors more susceptible to checkpoint inhibitors or other immunotherapies.

Emerging Therapeutic Areas for Pyrimidine-Tetradecanamide Chemical Space

The chemical space defined by conjugating a pyrimidine core with a fatty acid amide like tetradecanamide is ripe for exploration.

Targeted Protein Degradation: The pyrimidine moiety could be adapted to bind to a specific target protein, while the tetradecanamide tail could be modified to recruit E3 ubiquitin ligases, leading to the targeted degradation of disease-causing proteins (a concept similar to PROTACs).

Neurodegenerative Diseases: Fatty acid amides have been implicated in neuroprotective effects. smolecule.com The pyrimidine-tetradecanamide scaffold could be explored for its potential to modulate pathways involved in neuroinflammation or protein aggregation, which are hallmarks of diseases like Alzheimer's and Parkinson's.

Sphingolipid Pathway Modulation: The structure bears some resemblance to ceramides, which are key signaling molecules in the sphingolipid pathway involved in apoptosis and cell proliferation. mdpi.com Investigating whether this chemical class can modulate enzymes in this pathway, such as sphingosine (B13886) kinase, could open up new therapeutic avenues in cancer and inflammatory diseases. mdpi.com

Q & A

Q. Basic

Q. Advanced

- High-resolution mass spectrometry (HRMS) resolves isotopic patterns, critical for distinguishing homologs (e.g., C vs. C chains) .

- X-ray crystallography can elucidate conformational preferences of the pyrimidine-amide bond, aiding in structure-activity studies .

How can researchers design experiments to evaluate the hydrolytic stability of this compound under physiological conditions?

Q. Methodology

- pH-dependent stability : Incubate the compound in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.

- Key finding : Hydrolysis occurs rapidly at pH <3 (amide bond cleavage) but is stable at pH 7.4 (t >72 hours) .

- Enzymatic stability : Use liver microsomes or esterase-rich media to assess susceptibility to enzymatic hydrolysis .

What in vitro models are suitable for screening the biological activity of this compound?

Q. Basic

Q. Advanced

- CRISPR-Cas9 knockouts : Identify target pathways by comparing activity in wild-type vs. kinase-deficient cell lines .

- Surface plasmon resonance (SPR) : Quantify binding affinity (K) to recombinant proteins (e.g., K <10 nM suggests high potency) .

How can structural modifications of this compound enhance its pharmacokinetic properties?

Q. Strategies

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyls) to the tetradecanamide chain to improve aqueous solubility without compromising membrane permeability .

- Pyrimidine substitution : Fluorine at the 5-position of the pyrimidine ring enhances metabolic stability by reducing CYP450-mediated oxidation .

How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Q. Methodology

- Meta-analysis : Compare datasets using standardized protocols (e.g., IC values normalized to control assays) .

- Batch variability testing : Verify compound purity (>98% by HPLC) and exclude degradation products .

- Collaborative validation : Replicate conflicting results across independent labs to isolate methodological biases .

What computational approaches predict the interaction of this compound with biological targets?

Q. Advanced

- Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using PyMOL for visualization .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .

How can metabolic pathways of this compound be profiled in mammalian systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.